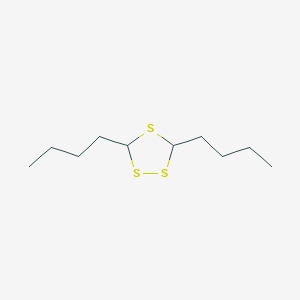
3,5-Dibutyl-1,2,4-trithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibutyl-1,2,4-trithiolane is an organic compound belonging to the class of trithiolanes. Trithiolanes are cyclic sulfur compounds containing three sulfur atoms and one or more carbon atoms in a ring structure. This compound is characterized by its unique structure, which includes two butyl groups attached to the 3rd and 5th positions of the trithiolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibutyl-1,2,4-trithiolane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,4-dibromobutane with sodium sulfide to form the corresponding dithiol, which then undergoes cyclization in the presence of a suitable oxidizing agent to form the trithiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibutyl-1,2,4-trithiolane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the trithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Applications De Recherche Scientifique
3,5-Dibutyl-1,2,4-trithiolane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies of sulfur metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activity, is ongoing.
Industry: It is used in the development of new materials, including polymers and coatings, due to its sulfur content and reactivity.
Mécanisme D'action
The mechanism by which 3,5-Dibutyl-1,2,4-trithiolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in the trithiolane ring can form bonds with metal ions or other nucleophilic sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1,2,4-trithiolane: Similar structure but with methyl groups instead of butyl groups.
3,5-Diethyl-1,2,4-trithiolane: Contains ethyl groups instead of butyl groups.
3,5-Dipropyl-1,2,4-trithiolane: Contains propyl groups instead of butyl groups.
Uniqueness
3,5-Dibutyl-1,2,4-trithiolane is unique due to the presence of butyl groups, which influence its physical and chemical properties, such as solubility and reactivity. These differences make it suitable for specific applications where other trithiolanes may not be as effective.
Propriétés
Numéro CAS |
163268-50-6 |
|---|---|
Formule moléculaire |
C10H20S3 |
Poids moléculaire |
236.5 g/mol |
Nom IUPAC |
3,5-dibutyl-1,2,4-trithiolane |
InChI |
InChI=1S/C10H20S3/c1-3-5-7-9-11-10(13-12-9)8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
UIWXUNQMNBYBPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1SC(SS1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















